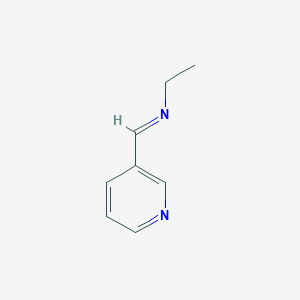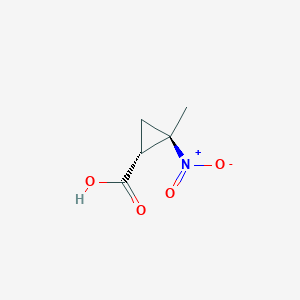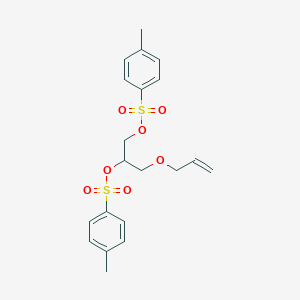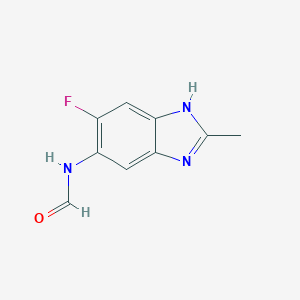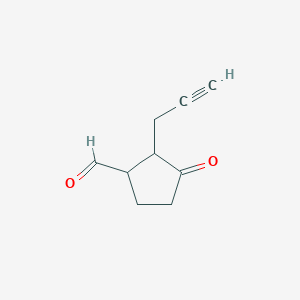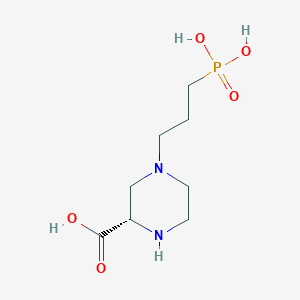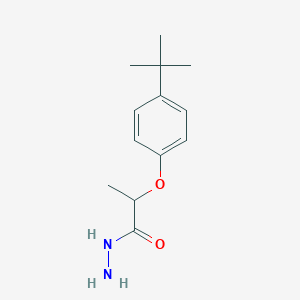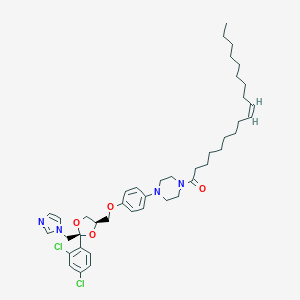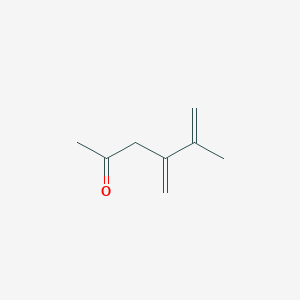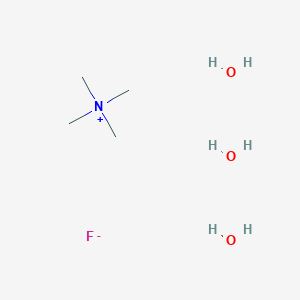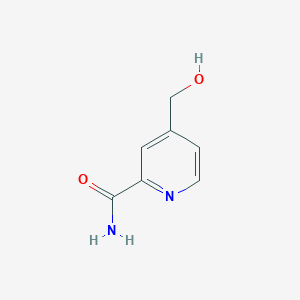![molecular formula C9H9NO B058489 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one CAS No. 119308-94-0](/img/structure/B58489.png)
7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one
Übersicht
Beschreibung
7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one, also known as CP-55,940, is a synthetic cannabinoid that is commonly used in scientific research to study the endocannabinoid system. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive compound found in cannabis.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical and Antimicrobial Research
7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one is primarily utilized in the pharmaceutical industry. It serves as a key component in the development of drugs with antimicrobial properties. This compound is used in synthesizing various pharmaceuticals, including plant protection agents, synthetic resins, antioxidants, and plastics. Its significance is highlighted by its role as a side-chain in the production of the fourth-generation antibiotic Cefpirome, showcasing its potential in addressing bacterial infections (Fu Chun, 2007).
Synthesis of Heterocycles
The compound is instrumental in synthesizing various heterocyclic structures. For example, the multicomponent condensation involving malononitrile, hydrogen sulfide, aldehydes, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. These heterocycles have been studied using X-ray structural analysis, demonstrating the compound's versatility in creating complex chemical structures (I. V. Dyachenko et al., 2020).
Chemical Synthesis and Structural Analysis
The compound is also significant in chemical synthesis and crystal structure determination. For instance, its derivatives like 6,7-dihydro-2-methoxy-4-(substituted)-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitrile have been synthesized, with their structures determined using X-ray data. Such studies are crucial for understanding the molecular configurations and bonding in complex organic compounds (A. Moustafa & A. S. Girgis, 2007).
Biological Activities
Apart from its pharmaceutical applications, 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one and its derivatives display various biological activities, including antiulcer and anticancer properties. These activities are explored through different synthetic methodologies such as thermal rearrangement, catalytic dehydration, and Grignard reactions, highlighting the compound's potential in medicinal chemistry (Chen Li-gong, 2004).
Green Chemistry Applications
In the field of green chemistry, the compound has been used in manganese-catalyzed oxidation processes. This method demonstrates a sustainable approach to synthesizing 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, showcasing an environmentally friendly method of chemical synthesis (Lanhui Ren et al., 2015).
Eigenschaften
IUPAC Name |
7-methyl-6,7-dihydrocyclopenta[c]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-4-9(11)7-2-3-10-5-8(6)7/h2-3,5-6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGXBNAQBBCGLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






